N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a cyclopropyl group at the 4-position of the pyrimidine ring and a trifluoromethyl group at the 6-position. The ethyl linker connects the pyrimidine core to the 2-(4-fluorophenyl)acetamide moiety. Its molecular formula is C₁₉H₁₉F₄N₃O (calculated from structural analogs in –12), with a molecular weight of approximately 393.38 g/mol.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-13-5-1-11(2-6-13)9-17(26)23-8-7-16-24-14(12-3-4-12)10-15(25-16)18(20,21)22/h1-2,5-6,10,12H,3-4,7-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDKQYOAXJYRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features:
- A pyrimidine core with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- A cyclopropyl ring that contributes to its pharmacological profile.
- An ethyl chain linking to an acetamide group substituted with a 4-fluorophenyl moiety.
The molecular formula is with a molecular weight of approximately 360.3 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the trifluoromethyl group via fluorination techniques.
- Coupling reactions to attach the ethyl and 4-fluorophenyl groups.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition:
- Cyclooxygenase (COX) Inhibition : It has been reported to inhibit COX enzymes, which play a critical role in inflammation. For instance, compounds structurally similar to it have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines:
- Cell Line Studies : The compound has shown activity against human cervical cancer (HeLa) and murine leukemia cells (L1210), with IC50 values indicating effective cytotoxicity .
Structure-Activity Relationships (SAR)
The unique structural features of this compound contribute to its biological activity:
- The trifluoromethyl group enhances metabolic stability.
- The cyclopropane structure provides unique steric properties that may influence receptor binding and enzyme interactions.
Case Studies
- Anti-inflammatory Effects : In studies assessing anti-inflammatory activity, related compounds showed significant suppression of COX-2 activity with IC50 values around 0.04 μmol, indicating a strong potential for therapeutic applications in inflammatory diseases .
- Anticancer Efficacy : A comparative analysis of various derivatives revealed that modifications at the pyrimidine ring can enhance cytotoxic effects against cancer cell lines, demonstrating the importance of structural optimization in drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Potential anti-inflammatory | Sulfanyl group enhances solubility |
| 1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Piperazine moiety increases receptor affinity |
| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | Amino group enhances interaction with DNA |
Comparison with Similar Compounds
Key Structural Features for Comparison
The target compound’s uniqueness arises from three elements:
- Pyrimidine core : Substituted with cyclopropyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
- Ethyl linker : Connects the pyrimidine to the acetamide group.
- 4-Fluorophenyl acetamide : Aromatic group with para-fluoro substitution.
Below is a comparison with analogs from the evidence:
Key Observations
The presence of a thioether group in 2h () introduces synthetic complexity compared to the target compound’s ethyl linker, which may improve metabolic stability .
Bioactivity Trends: 4j () demonstrated antimicrobial activity, while N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () was tested for anti-inflammatory properties . The trifluoromethyl group in the target compound may enhance lipophilicity and bioavailability compared to non-fluorinated analogs like 2h .
The cyclopropyl group in the target compound may reduce steric hindrance compared to bulkier substituents like naphthyl () or biphenyl () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
